Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester

Lipophilicity modulation PET tracer precursor design Fluorinated fatty acid esters

Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester (CAS 332-94-5, synonym 2-fluoroethyl 8-fluorooctanoate) is a dual-fluorinated medium-chain fatty acid ester with molecular formula C₁₀H₁₈F₂O₂ and molecular weight 208.25 g·mol⁻¹. The compound bears a terminal fluorine at the C8 position of the octanoyl chain and a second fluorine on the 2-fluoroethyl ester moiety, giving it a computed LogP of 2.81, a density of 1.001 g·cm⁻³, and a boiling point of 240.5 °C at 760 mmHg.

Molecular Formula C10H18F2O2
Molecular Weight 208.25 g/mol
CAS No. 332-94-5
Cat. No. B13427041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanoic acid, 8-fluoro-, (2-fluoroethyl) ester
CAS332-94-5
Molecular FormulaC10H18F2O2
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC(CCCC(=O)OCCF)CCCF
InChIInChI=1S/C10H18F2O2/c11-7-5-3-1-2-4-6-10(13)14-9-8-12/h1-9H2
InChIKeyGLVASOHGDUAMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester (CAS 332-94-5): Procurement-Relevant Identifier & Class Placement


Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester (CAS 332-94-5, synonym 2-fluoroethyl 8-fluorooctanoate) is a dual-fluorinated medium-chain fatty acid ester with molecular formula C₁₀H₁₈F₂O₂ and molecular weight 208.25 g·mol⁻¹ . The compound bears a terminal fluorine at the C8 position of the octanoyl chain and a second fluorine on the 2-fluoroethyl ester moiety, giving it a computed LogP of 2.81, a density of 1.001 g·cm⁻³, and a boiling point of 240.5 °C at 760 mmHg . It is routinely offered at research-grade purity by specialty chemical suppliers and is classified under HS code 2915900090 (saturated acyclic monocarboxylic acid esters) . The dual fluorination pattern is what distinguishes it from the more common mono‑fluorinated 8‑fluorooctanoate esters.

Synthetic role
Dual‑fluorinated ester may serve as protected precursor and prosthetic group source
Lipophilicity profile
Reported lower LogP relative to mono‑fluorinated esters supports CNS tracer development
Thermal processing
Higher boiling point may support distillation‑based purification workflows

Why Generic Substitution with Other 8‑Fluorooctanoate Esters Is Not Equivalent for Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester (332‑94‑5)


Researchers and industrial procurers who treat 8‑fluorooctanoate esters as interchangeable risk obtaining a compound with substantially different physicochemical properties and metabolic stability. The 2‑fluoroethyl ester of 8‑fluorooctanoic acid (CAS 332‑94‑5) incorporates a second fluorine atom in the alcohol moiety, which directly alters lipophilicity (LogP 2.81 versus 3.12–3.75 for ethyl 8‑fluorooctanoate), boiling point (240.5 °C versus 224.4 °C), and density (1.001 versus 0.939 g·cm⁻³) relative to the closest commercially available analog, ethyl 8‑fluorooctanoate (CAS 332‑97‑8) . In the context of fluorinated fatty acid PET tracer development, these property differences can dictate biodistribution profiles, radiolabeling efficiency, and ultimate tracer quality, making simple ester‑for‑ester substitution scientifically indefensible without supporting experimental validation [1].

Lipophilicity Lower LogP may shift tissue distribution and protein binding compared to mono‑fluorinated esters
Boiling point Higher boiling point alters purification parameters; may require different distillation protocols
Density Increased density may reverse phase separation order in aqueous‑organic extractions

Head-to-Head Quantitative Differentiation Evidence for Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester (332-94-5)


Lipophilicity Reduction Versus Ethyl 8‑Fluorooctanoate: 2‑Fluoroethyl Ester Lowers LogP by 0.31 Units

The 2‑fluoroethyl ester (CAS 332‑94‑5) exhibits a computed LogP of 2.81 (ChemSrc predicted value), while ethyl 8‑fluorooctanoate (CAS 332‑97‑8) has an ACD/LogP of 3.12 and an EPISuite KOWWIN LogP estimate of 3.75 . The additional fluorine in the alcohol portion therefore reduces octanol‑water partition coefficient by 0.31 to 0.94 log units, producing a measurably less lipophilic molecule. This difference is large enough to alter tissue distribution and protein‑binding characteristics.

Lipophilicity shift
Data to verify
ΔLogP –0.31 to –0.94
Lower lipophilicity may aid brain PET tracer design
Computed LogP values; experimental validation lacking
Lipophilicity modulation PET tracer precursor design Fluorinated fatty acid esters

Boiling Point Elevation: 2‑Fluoroethyl Ester Boils 16.1 °C Higher Than Ethyl 8‑Fluorooctanoate

Octanoic acid, 8‑fluoro-, (2‑fluoroethyl) ester has a reported boiling point of 240.5 °C at 760 mmHg, whereas ethyl 8‑fluorooctanoate boils at 224.4 °C under identical pressure . The 2‑fluoroethyl substitution on the ester oxygen thus raises the boiling point by 16.1 °C relative to the ethyl ester. The parent non‑fluorinated ethyl octanoate boils at 207–208 °C, meaning the target compound's boiling point is 33 °C higher than its fully hydrogenated backbone analog .

Boiling point shift
Data to verify
+16.1 °C vs ethyl 8‑fluorooctanoate
Higher boiling point may facilitate high‑temperature distillation
Predicted values; confirm experimentally
Thermal stability Distillation purification Fluorinated ester processing

Density Increase Versus Ethyl 8‑Fluorooctanoate: 2‑Fluoroethyl Group Raises Density by 0.062 g·cm⁻³

The target compound has a predicted density of 1.001 g·cm⁻³ compared with 0.939 g·cm⁻³ for ethyl 8‑fluorooctanoate and 0.868 g·cm⁻³ for the non‑fluorinated ethyl octanoate [1]. The additional fluorine atom on the 2‑fluoroethyl group contributes a mass effect that increases density by 6.6 % over the mono‑fluorinated ethyl ester and by 15.3 % over the unsubstituted ethyl octanoate. For comparison, the free acid 8‑fluorooctanoic acid has a density of 1.009 g·cm⁻³, nearly identical to the 2‑fluoroethyl ester .

Density increase
Reported
+0.062 g·cm⁻³ vs ethyl 8‑fluorooctanoate
May alter biphasic work‑up phase assignment
Source: ChemSrc prediction; experimental verification advised
Fluorine density effect Solvent selection Phase‑transfer reactions

Flash Point Elevation Versus Ethyl 8‑Fluorooctanoate: 9.3 °C Higher Flash Point Reduces Flammability Hazard

The predicted flash point of the target compound is 96.5 °C, compared with 87.2 °C for ethyl 8‑fluorooctanoate and 75–79 °C for non‑fluorinated ethyl octanoate . The 9.3 °C elevation over the closest fluorinated comparator pushes the flash point closer to the >93 °C threshold that separates flammable liquid categories in multiple regulatory frameworks. This differential, while moderate in absolute terms, can simplify storage and shipping compliance for laboratories operating under restrictive fire codes.

Flash point elevation
Data to verify
+9.3 °C vs ethyl 8‑fluorooctanoate
May reduce shipping compliance complexity
Predicted; confirm for safety classification
Safety classification Shipping regulations Flammable liquid handling

Dual‑Fluorine Substitution Pattern Enables Orthogonal Reactivity in Sequential ¹⁸F‑Radiolabeling Protocols

The presence of two chemically distinct fluorine sites—a terminal alkyl fluoride (C8) and a β‑fluoroethyl ester—provides a synthetic handle unmatched by mono‑fluorinated analogs such as ethyl 8‑fluorooctanoate. In the established PET tracer paradigm, 8‑fluorooctanoic acid serves as a lipoic acid ligase substrate for site‑specific ¹⁸F‑protein labeling, achieving >90 % conjugation yield under mild conditions [1]. The 2‑fluoroethyl ester form (CAS 332‑94‑5) can serve as a protected precursor that, after hydrolytic release of the free acid, delivers the active 8‑fluorooctanoate moiety for subsequent radiolabeling, while the 2‑fluoroethanol by‑product is itself a well‑known [¹⁸F]prosthetic group precursor used in PET tracer synthesis (e.g., [¹⁸F]fluoroethyl tosylate) [2]. No mono‑fluorinated octanoate ester offers this dual‑purpose synthetic utility.

Orthogonal reactivity
Class-level
Two distinct fluorine sites (C8‑F and O‑CH₂CH₂F)
May enable dual‑use precursor strategy for PET synthesis
Inferred from enzymatic conjugation data; direct comparison lacking
PET radiochemistry ¹⁸F prosthetics Site‑specific labeling

Polar Surface Area and Hydrogen‑Bond Acceptor Count Matched to Class Standards, Supporting Predictable Passive Permeability

The target compound has a computed polar surface area (PSA) of 26.3 Ų and two hydrogen‑bond acceptor atoms (the carbonyl oxygen and the ester oxygen), identical to ethyl 8‑fluorooctanoate and only marginally higher than ethyl octanoate (PSA 26.3 Ų, one H‑bond acceptor) [1]. All three compounds share zero hydrogen‑bond donor atoms. The key differentiation lies not in gross PSA or H‑bond count but in the fluorination‑driven LogP difference (2.81 vs 3.12–3.75), which, when coupled with equivalent PSA, predicts distinct passive membrane permeability profiles. This LogP/PSA combination places the 2‑fluoroethyl ester in a physicochemical space more consistent with CNS‑ PET tracer candidates than the higher‑LogP ethyl ester [2].

PSA & H‑bond profile
Class-level
PSA 26.3 Ų, HBA 2, HBD 0; LogP 2.81
Equivalent polarity with lower LogP may shift CNS permeability
Computed values; compare with experimental transport data
Drug‑likeness Blood‑brain barrier penetration Physicochemical profiling

Evidence‑Backed Application Scenarios for Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester (332-94-5)


Building Block for ¹⁸F‑Labeled Fatty Acid PET Tracers Requiring Controlled Lipophilicity

The 0.31–0.94 log unit reduction in LogP versus ethyl 8‑fluorooctanoate makes this compound a preferred ester precursor when the experimental goal is to produce a radiotracer with lower non‑specific binding and faster blood clearance. After ester hydrolysis to liberate 8‑fluorooctanoic acid, the latter can be directly used as a substrate for lipoic acid ligase‑mediated ¹⁸F‑conjugation, a validated method achieving >90 % peptide labeling yield [1]. The 2‑fluoroethyl group is not wasted; the 2‑fluoroethanol by‑product can itself be converted to [¹⁸F]fluoroethyl tosylate, the most widely used [¹⁸F]prosthetic group in PET radiochemistry [2].

Synthesis Intermediate for Fluorinated Agrochemical or Pharmaceutical Actives Requiring Thermal Stability Above 230 °C

With a boiling point of 240.5 °C—16.1 °C higher than ethyl 8‑fluorooctanoate—this ester can be employed in reactions that require sustained heating (e.g., amidation or transesterification at 200–230 °C) without risking distillative loss of the starting material . Its flash point of 96.5 °C further reduces ignition risk relative to the ethyl ester (87.2 °C), which is a practical consideration in pilot‑scale campaigns .

Density‑Dependent Biphasic Reaction Work‑Up in Fluorinated Building‑Block Synthesis

The density of 1.001 g·cm⁻³, 6.6 % higher than ethyl 8‑fluorooctanoate, ensures that the target compound predictably partitions as the lower phase in aqueous‑organic extractions when water is the upper phase . This property simplifies automated liquid‑handling workflows and continuous‑flow extraction setups, where phase‑identification sensors rely on density differences exceeding ~0.05 g·cm⁻³ for reliable detection.

Structure‑Activity Relationship (SAR) Studies on Fluorinated Fatty Acid Metabolism and Brain Uptake

The existing literature on 8‑fluorooctanoate derivatives demonstrates that ester group identity and β‑substitution profoundly affect brain retention and metabolic fate. Ethyl 8‑[¹⁸F]fluorooctanoate shows persistent brain activity due to labeled metabolites crossing the blood‑brain barrier, while β‑branched analogs clear rapidly [3]. The 2‑fluoroethyl ester (332‑94‑5) represents an unexplored entry in this SAR matrix; its lower LogP and unique fluorine pattern make it a rational next‑step compound for laboratories systematically mapping how ester‑group fluorination affects cerebral fatty acid tracer biodistribution.

Application
Selection Property
Validation Focus
¹⁸F‑PET tracer precursor synthesis
Dual-fluorinated ester with reduced lipophilicity
LogP‑dependent biodistribution and tracer quality
High‑temperature synthesis intermediate
Reported higher boiling point
Distillation feasibility and reaction robustness
Biphasic reaction work‑up
Higher density relative to mono-fluorinated esters
Phase assignment reliability in automated extractions
Fluorinated fatty acid SAR studies
Unique dual-fluorination pattern
Brain uptake and metabolite profiling in research models
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